molecular formula C10H11F3N2O B1297977 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine CAS No. 321679-59-8

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine

Cat. No. B1297977
CAS RN: 321679-59-8
M. Wt: 232.2 g/mol
InChI Key: GUJQKMWPUOKKPC-UHFFFAOYSA-N
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Description

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine, commonly known as TFMPM, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Metabolism Studies

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is an active pharmaceutical ingredient (API) whose metabolism has been studied. Varynskyi and Kaplaushenko (2020) explored the structure of the main metabolite of a related compound, morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, using chromatography and mass spectrometry detection (Varynskyi & Kaplaushenko, 2020).

Synthesis and Application in Anticancer Studies

Wang et al. (2016) synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for the synthesis of many biologically active compounds. This compound plays a significant role in the synthesis of small molecule inhibitors used in anticancer studies (Wang et al., 2016).

Spectroscopic Properties and Applications

Schmidt et al. (2007) studied the reaction of pentafluoropyridine with nucleophilic heteroaromatics, including 4-(morpholin-4-yl)pyridine. They focused on the synthesis, spectroscopic properties, and applications of the resulting compounds (Schmidt et al., 2007).

Future Directions

The demand for TFMP derivatives, such as “4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine”, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

Similar compounds have been reported to target serine/threonine kinases , which play an essential role in the MAP kinase signal transduction pathway . This pathway is crucial for various cellular processes, including growth, differentiation, and stress response.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (such as serine/threonine kinases) and modulate their activity, leading to changes in the map kinase signal transduction pathway .

Biochemical Pathways

Similar compounds have been reported to affect the map kinase signal transduction pathway . This pathway plays a crucial role in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to various downstream effects such as cell growth, differentiation, and stress response.

Pharmacokinetics

Similar compounds have been reported to have good bioavailability . The trifluoromethyl group in the compound may influence its electronic properties, solubility, conformations, and lipophilicity, potentially affecting its ADME properties .

Result of Action

Similar compounds have been reported to demonstrate luminescent properties, possess cytotoxic activity, and can bind with dna molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and efficacy .

properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)8-1-2-9(14-7-8)15-3-5-16-6-4-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJQKMWPUOKKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354155
Record name 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

321679-59-8
Record name 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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